molecular formula C15H18ClN3O B5346478 4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5346478
M. Wt: 291.77 g/mol
InChI Key: IVNDNSPHGFMPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as SR9009, is a synthetic compound that has been developed as a research tool for studying the circadian rhythm and metabolism. It is a selective agonist of REV-ERBα, a nuclear receptor that plays a crucial role in regulating the body's internal clock and metabolic processes.

Mechanism of Action

4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide works by binding to and activating the nuclear receptor REV-ERBα, which is a key regulator of the circadian rhythm and metabolic processes. By activating this receptor, this compound can modulate the expression of genes involved in these processes, leading to changes in metabolism and energy expenditure.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase energy expenditure and improve glucose tolerance in preclinical models. Additionally, it has been shown to increase endurance and reduce muscle wasting in animal models of muscle atrophy. These effects are thought to be mediated through changes in gene expression and metabolic processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for REV-ERBα, which allows for targeted modulation of circadian rhythm and metabolism. Additionally, it has been shown to have low toxicity and good oral bioavailability, making it a promising candidate for further development. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use as a therapeutic agent.

Future Directions

Future research on 4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide could focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, studies could explore the use of this compound in combination with other drugs for the treatment of metabolic disorders and muscle wasting. Finally, the development of more selective and potent REV-ERBα agonists could lead to the discovery of new therapeutic targets for a range of diseases.

Synthesis Methods

4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is synthesized through a multistep process that involves the coupling of 4-chloropyrazole with 3,4-dimethylbenzylamine, followed by the introduction of a carboxamide group through a reaction with isobutyl chloroformate. The resulting compound is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models, where it has been shown to have a wide range of potential applications. One of the main areas of research has been in the study of circadian rhythm and metabolism, where it has been shown to regulate the expression of genes involved in these processes. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

properties

IUPAC Name

4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-9-5-6-12(7-10(9)2)11(3)18-15(20)14-13(16)8-17-19(14)4/h5-8,11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNDNSPHGFMPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(C=NN2C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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